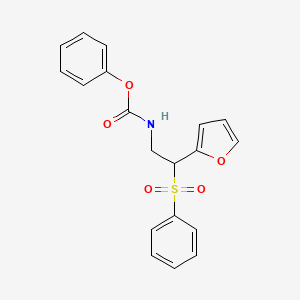

![molecular formula C21H14ClFN2O2 B2858523 1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898454-06-3](/img/structure/B2858523.png)

1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

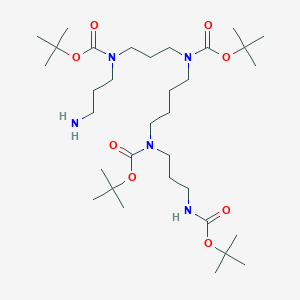

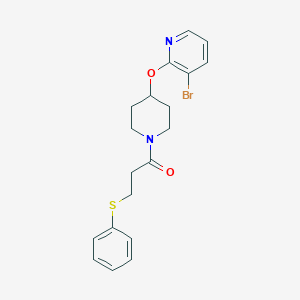

The compound “1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione” is a complex organic molecule. It contains a pyrazine ring (a six-membered ring with two nitrogen atoms), a naphthalene ring (a polycyclic aromatic hydrocarbon composed of two fused benzene rings), and a phenyl ring (a six-membered aromatic ring) with chlorine and fluorine substituents .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring and the introduction of the naphthalene and phenyl rings. The exact method would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine, naphthalene, and phenyl rings would likely result in a planar structure due to the sp2 hybridization of these ring systems .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazine, naphthalene, and phenyl rings, as well as the chlorine and fluorine substituents. The pyrazine ring might undergo reactions such as hydrogenation or halogenation, while the naphthalene and phenyl rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors such as its molecular structure and the presence of the chlorine and fluorine substituents .Scientific Research Applications

Synthesis and Biological Evaluation

Antifungal and Antibacterial Agents : A study demonstrated the synthesis of nitrogen and sulfur-containing hetero-1,4-naphthoquinones through a green methodology using water as a solvent. These compounds, including variations with 2-chloro and 3-chloro substitutions on naphthalene-1,4-dione, showed potent antifungal activity, surpassing commonly used antifungal drugs like Fluconazole and Amphotericin-B against specific strains. Some also exhibited significant antibacterial activity (Tandon et al., 2010).

Antioxidant and Anti-inflammatory Applications : Another research highlighted the synthesis of 2-hydroxy-3-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl) naphthalene-1,4-dione derivatives via a domino reaction. These synthesized compounds were screened for in vitro antioxidant and anti-inflammatory activities, showing promising results compared to standard compounds (Kumar et al., 2017).

Transition Metal Ion Chemosensors : Compounds based on naphthoquinone structures have been synthesized and characterized for their ability to selectively bind transition metal ions, such as Cu2+ ions. This property is utilized in developing chemosensors with potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Cancer Therapeutics : Novel series of compounds incorporating naphthyl and pyridyl linkers were synthesized for targeting cancer epigenetics and angiogenesis. These compounds, particularly those incorporating chlorophenyl and fluorophenyl groups, demonstrated potent dual inhibition against vascular endothelial growth factors receptor-2 (VEGFR-2) and histone deacetylase 4 (HDAC4), showcasing their potential as anti-cancer agents (Upadhyay et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN2O2/c22-18-12-16(23)9-8-15(18)13-24-10-11-25(21(27)20(24)26)19-7-3-5-14-4-1-2-6-17(14)19/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFOZAVZCWCMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

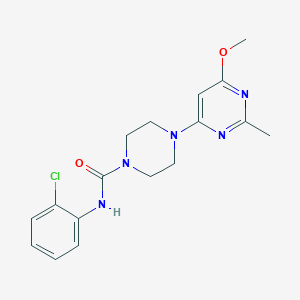

![6-chloro-N-[2-(1-hydroxy-2-methylpropyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2858441.png)

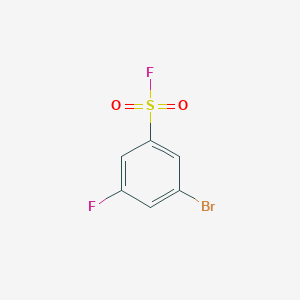

![Indolizin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2858450.png)

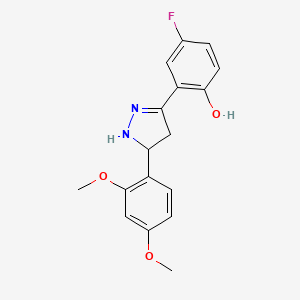

![[(2R,4S)-2-Methyl-1,1-dioxothian-4-yl]methanamine;hydrochloride](/img/structure/B2858452.png)

![3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2858462.png)